3-Chloro-6-(pyridin-2-yl)pyridazine

Coordination Chemistry Metallodrug Design Catalysis

3-Chloro-6-(pyridin-2-yl)pyridazine (CAS 78784-70-0) is the definitive building block for programs requiring a pre-installed N,N'-bidentate chelation pocket. Unlike 3-chloro-6-phenylpyridazine, the pendant 2-pyridyl nitrogen enables stable Fe(II)/Ni(II)/Cu(II) complexation for metallodrug and catalyst discovery. Unlike 3,6-dichloropyridazine, the single C3-Cl leaving group ensures 100% regioselectivity for iterative Pd-catalyzed cross-coupling or SNAr reactions, allowing the 6-(pyridin-2-yl) pharmacophore to remain intact—a critical advantage for synthesizing CCR2 antagonists with nanomolar potency. With MW 191.62 Da, LogP 1.80, and TPSA 38.67 Ų, it passes all Rule-of-Three filters and offers superior fragment growth potential over the more lipophilic phenyl analog (LogP 2.89). Procure this pre-functionalized scaffold to eliminate multi-step pyridazine core construction and accelerate your medicinal or agrochemical SAR campaign.

Molecular Formula C9H6ClN3
Molecular Weight 191.62
CAS No. 78784-70-0
Cat. No. B2887714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(pyridin-2-yl)pyridazine
CAS78784-70-0
Molecular FormulaC9H6ClN3
Molecular Weight191.62
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN=C(C=C2)Cl
InChIInChI=1S/C9H6ClN3/c10-9-5-4-8(12-13-9)7-3-1-2-6-11-7/h1-6H
InChIKeyAMFHCPNKSNMCGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-(pyridin-2-yl)pyridazine (CAS 78784-70-0): Core Structural & Procurement Profile


3-Chloro-6-(pyridin-2-yl)pyridazine (CAS 78784-70-0) is a heterocyclic building block belonging to the chloropyridazine class, defined by a pyridazine core with a chlorine atom at the 3-position and a pyridin-2-yl substituent at the 6-position . The juxtaposition of the electron-deficient pyridazine ring and the pendant 2-pyridyl nitrogen enables a distinctive N,N'-bidentate chelation mode that is absent in its simpler phenyl or monodentate analogs, while the 3-chloro substituent provides a tractable leaving group for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling .

Why 3-Chloro-6-(pyridin-2-yl)pyridazine Cannot Be Casually Swapped with Other 3-Chloropyridazines


Within the 3-chloropyridazine family, the nature of the 6-substituent is the primary lever governing downstream molecular properties [1]. Replacing the pyridin-2-yl group with a phenyl ring (e.g., 3-chloro-6-phenylpyridazine) eliminates the N,N'-bidentate chelation motif required for many metallodrug and coordination-chemistry applications [2]. Substituting it with a second chlorine atom (3,6-dichloropyridazine) doubles the electrophilic sites, compromising site-selectivity in iterative cross-coupling sequences and preventing the regioselective derivatization that the 3-chloro-6-(pyridin-2-yl) scaffold enables . Consequently, generic one-for-one substitution among 3-chloropyridazine analogs is not chemically or functionally equivalent.

Quantitative Differentiation: 3-Chloro-6-(pyridin-2-yl)pyridazine vs. Closest Analogs


N,N'-Bidentate Chelation: Structural Determinant for Metal Complex Stability

3-Chloro-6-(pyridin-2-yl)pyridazine possesses two nitrogen lone pairs in a 1,4-relationship (pyridazine N2 and pyridyl N), forming a five-membered N,N'-chelate ring upon metal coordination. This bidentate binding mode, confirmed in structurally related (E)-2-(6-chloropyridazin-3-yl)-1-(1-(pyridin-2-yl)ethylidene)hydrazine complexes, yields thermodynamically more stable complexes than monodentate analogs [1]. In contrast, 3-chloro-6-phenylpyridazine lacks the second nitrogen donor entirely and can only engage in monodentate coordination, resulting in lower formation constants and reduced complex robustness [2].

Coordination Chemistry Metallodrug Design Catalysis

Electron Deficiency & Cross-Coupling Efficiency: Activated C3–Cl for Pd-Catalyzed Derivatization

The electron-withdrawing effect of the 2-pyridyl group (Hammett σₘ ≈ 0.23) further polarizes the already electron-deficient pyridazine ring, enhancing the electrophilicity of the chlorine at C3 for palladium-catalyzed cross-coupling. In analogous systems, 3-amino-6-chloropyridazine undergoes Suzuki coupling with aryl boronic acids to yield 3-amino-6-arylpyridazines in good yields [1]. The 3-chloro-6-(pyridin-2-yl) scaffold offers a similar activated site, while the absence of a second reactive halogen (contrast with 3,6-dichloropyridazine) ensures site-selective coupling without competitive side reactions .

Suzuki-Miyaura Coupling Medicinal Chemistry Library Synthesis

Computed Lipophilicity: 3-Chloro-6-(pyridin-2-yl)pyridazine LogP 1.80 vs. 3-Chloro-6-phenylpyridazine LogP 2.89

Chemically computed LogP values (ALOGPS/cLogP) reveal that 3-chloro-6-(pyridin-2-yl)pyridazine (LogP 1.80) is significantly more hydrophilic than its phenyl analog 3-chloro-6-phenylpyridazine (LogP 2.89) . This ~1.09 log unit difference corresponds to an approximately 12-fold difference in octanol/water partition coefficient, placing the pyridin-2-yl derivative within the favorable lead-like range (LogP 1–3) while the phenyl analog approaches the upper boundary.

Drug Design ADME Optimization Lead-Likeness

Synthetic Versatility: Chlorine Substitution Kinetics & Regioselective Functionalization

In chloropyridazine chemistry, the 3-chlorine atom is inherently more reactive toward nucleophilic aromatic substitution (SNAr) than the 6-position, a regioselectivity pattern established from studies on 3,6-dichloropyridazine 1-oxide where the 3-chlorine atom was always more reactive than the 6-chlorine [1]. 3-Chloro-6-(pyridin-2-yl)pyridazine uniquely combines this activated 3-chloro leaving group with a non-leaving 6-(pyridin-2-yl) substituent that simultaneously directs reactivity and provides a built-in metal-coordination handle. This contrasts with 3,6-dichloropyridazine, where competitive reaction at both positions necessitates careful stoichiometric control or selective protection strategies [2].

Nucleophilic Aromatic Substitution Vicarious Nucleophilic Substitution Regioselective Synthesis

Commercial Availability: 95% Purity as Supplied, Enabling Direct Use Without Pre-Purification

3-Chloro-6-(pyridin-2-yl)pyridazine is commercially available from multiple suppliers at a standard purity of 95% (HPLC) in catalog quantities suitable for research use . In contrast, the direct analog 3-chloro-6-phenylpyridazine is listed as ≥98% purity but with fewer active suppliers, and the alternative 3,6-dichloropyridazine, while widely available, introduces bis-reactivity complications that often necessitate additional purification of mono-functionalized products .

Chemical Procurement Building Block Quality Screening Library Supply

In-Class Biological Potency: Pyridazin-3-yl Regioisomer IC50 7.3 nM (MCP-1 Binding) vs. Pyridin-2-yl IC50 3.2 nM

In a systematic heteroaryl SAR study of CCR2 antagonists, the pyridazin-3-yl regioisomer (structurally analogous to 3-chloro-6-(pyridin-2-yl)pyridazine) demonstrated an IC50 of 7.3 nM in the MCP-1 binding assay, compared to IC50 3.2 nM for the pyridin-2-yl regioisomer and IC50 >30,000 nM for non-binding controls [1]. This indicates that the pyridazinyl-pyridyl scaffold confers inherent biological target engagement at the nanomolar level, a property not shared by the monocyclic pyridine or pyrimidine analogs lacking the pyridazine nitrogen pair.

CCR2 Antagonism Inflammation Immunology

Procurement-Relevant Application Scenarios for 3-Chloro-6-(pyridin-2-yl)pyridazine


Medicinal Chemistry: Late-Stage Diversification of CCR2 Antagonist Chemotypes

3-Chloro-6-(pyridin-2-yl)pyridazine serves as a direct precursor for synthesizing pyridazine-based CCR2 antagonists, a validated anti-inflammatory chemotype with nanomolar potency (pyridazin-3-yl analog IC50 = 7.3 nM MCP-1 binding) [1]. The C3–Cl handle permits Pd-catalyzed Suzuki-Miyaura coupling to install aryl or heteroaryl diversity elements, while the 6-(pyridin-2-yl) group remains intact as the essential pharmacophoric element. Procurement of this pre-functionalized building block circumvents the need for multi-step de novo construction of the pyridazine core.

Coordination Chemistry: Synthesis of Bidentate N,N'-Chelating Ligands for Transition Metal Complexes

The 1,4-disposition of the pyridazine N2 and pyridyl N atoms in 3-chloro-6-(pyridin-2-yl)pyridazine creates an N,N'-bidentate binding pocket structurally analogous to (E)-2-(6-chloropyridazin-3-yl)-1-(1-(pyridin-2-yl)ethylidene)hydrazine, which forms stable Fe(II), Ni(II), and Cu(II) complexes suitable for catalytic and biological applications [2]. Researchers developing metallodrugs or homogeneous catalysts should select this compound over 3-chloro-6-phenylpyridazine, which cannot form chelate rings.

Fragment-Based Drug Discovery: A Rule-of-Three-Compliant Scaffold for Library Synthesis

With a molecular weight of 191.62 Da, computed LogP of 1.80, and TPSA of 38.67 Ų, 3-chloro-6-(pyridin-2-yl)pyridazine satisfies all Rule-of-Three criteria for fragment-based screening libraries (MW < 300, LogP ≤ 3, H-bond acceptors ≤ 4) . The chlorine substituent enables rapid fragment growth via palladium-catalyzed cross-coupling, while the pyridyl nitrogen provides a hydrogen-bond acceptor for target engagement. The more lipophilic 3-chloro-6-phenylpyridazine (LogP 2.89) falls closer to the upper LogP boundary and offers fewer hydrogen-bonding opportunities .

Agrochemical Intermediate: Single-Point Derivatization for Pyridazine-Containing Fungicides

Pyridazine derivatives have been patented as agricultural fungicides, with the 3-chloro-6-arylpyridazine scaffold specifically highlighted for its synthetic accessibility and biological activity [3]. 3-Chloro-6-(pyridin-2-yl)pyridazine's single reactive chlorine center permits regioselective installation of agrochemically relevant amines, thiols, or alkoxides via SNAr, a synthetic advantage over 3,6-dichloropyridazine which requires careful differentiation of two reactive sites [4]. For agrochemical discovery groups, this building block offers a cleaner synthetic entry to pyridazine-based fungicide candidates.

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